1-ethyl-1H-indazole-3-carbaldehyde
Overview
Description
1-Ethyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring This particular compound is characterized by an ethyl group attached to the nitrogen atom at position 1 and an aldehyde group at position 3 of the indazole ring
Mechanism of Action
Target of Action
1-Ethyl-1H-indazole-3-carbaldehyde is a derivative of the indole family, which are known to be ideal precursors for the synthesis of active molecules . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They play a significant role in cell biology . The inhibition, regulation, and/or modulation, in particular, of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or SGK) play a role in the treatment of CHK1-, CHK2- and SGK-induced diseases such as cancer .
Mode of Action
It is known that indole derivatives interact with their targets and cause changes that result in various biologically vital properties . These interactions can lead to the inhibition, regulation, and/or modulation of specific kinases, which can have therapeutic effects in the treatment of certain diseases .
Biochemical Pathways
It is known that indole derivatives can affect a variety of biochemical pathways due to their diverse biological activities . These pathways can lead to various downstream effects, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Pharmacokinetics
It is known that the properties of indole derivatives can impact their bioavailability .
Result of Action
It is known that indole derivatives can have various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-1H-indazole-3-carbaldehyde typically involves the reaction of 1-ethylindazole with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 1-ethylindazole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO).
Major Products Formed:
Oxidation: 1-Ethyl-1H-indazole-3-carboxylic acid.
Reduction: 1-Ethyl-1H-indazole-3-methanol.
Substitution: 1-Ethyl-5-bromo-1H-indazole-3-carbaldehyde.
Scientific Research Applications
1-Ethyl-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
1H-indazole-3-carbaldehyde: Lacks the ethyl group at position 1, which may affect its reactivity and biological activity.
1-Methyl-1H-indazole-3-carbaldehyde: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
1-Phenyl-1H-indazole-3-carbaldehyde:
Uniqueness: 1-Ethyl-1H-indazole-3-carbaldehyde is unique due to the presence of the ethyl group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for the development of novel pharmaceuticals and other chemical entities.
Properties
IUPAC Name |
1-ethylindazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-2-12-10-6-4-3-5-8(10)9(7-13)11-12/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXKKUZTAGQDHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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